molecular formula C11H19NO3 B11926664 (1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate

(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B11926664
M. Wt: 213.27 g/mol
InChI Key: XTEBUCCBQRIZOA-XHNCKOQMSA-N
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Description

(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[320]heptane-6-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, a hydroxyl group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl acrylate and a suitable amine.

    Cyclization: The key step involves a cyclization reaction to form the bicyclic structure. This can be achieved through a [3+2] cycloaddition reaction.

    Hydroxylation: Introduction of the hydroxyl group can be accomplished using oxidation reactions, such as the use of osmium tetroxide (OsO4) followed by reduction.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of compounds with neurological activity.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interactions of bicyclic compounds with biological targets.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylate groups play a crucial role in binding to these targets, leading to modulation of their activity. The bicyclic structure provides rigidity, enhancing the compound’s specificity and affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R,5S)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate: A stereoisomer with different spatial arrangement of atoms.

    tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate: Without specific stereochemistry.

    tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxamide: An amide derivative.

Uniqueness

(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[320]heptane-6-carboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (1S,4S,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(13)9(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8-,9+/m0/s1

InChI Key

XTEBUCCBQRIZOA-XHNCKOQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1[C@H](CC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1C(CC2)O

Origin of Product

United States

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